An In-depth Technical Guide to the Physical Properties of 5-Iodo-2-methylbenzoic Acid
An In-depth Technical Guide to the Physical Properties of 5-Iodo-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2-methylbenzoic acid, a halogenated derivative of benzoic acid, serves as a crucial building block in organic synthesis and is of significant interest to the pharmaceutical and chemical industries. Its utility as a synthetic intermediate necessitates a thorough understanding of its physical and chemical characteristics. This technical guide provides a comprehensive overview of the core physical properties of 5-Iodo-2-methylbenzoic acid, complete with experimental methodologies and spectral data analysis, to support its application in research and development.
Core Physical Properties
The physical characteristics of 5-Iodo-2-methylbenzoic acid are summarized in the table below. These properties are essential for its handling, purification, and use in subsequent chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇IO₂ | [1][2] |
| Molecular Weight | 262.04 g/mol | [1] |
| Appearance | White to off-white or light yellow crystalline powder | [3] |
| Melting Point | 176 - 185 °C | [2][3] |
| Boiling Point | 339.6 °C at 760 mmHg (Predicted, may decompose) | |
| Solubility | Slightly soluble in water; Soluble in hot acetic acid, ethanol, and DMSO. | [2] |
| pKa (Predicted) | 3.52 ± 0.25 | |
| Density (Predicted) | 1.867 g/cm³ | |
| CAS Number | 54811-38-0 | [1][2][3] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of 5-Iodo-2-methylbenzoic acid.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity and is determined as a temperature range from the initial to the complete melting of the substance.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry 5-Iodo-2-methylbenzoic acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. This range is reported as the melting point.
Solubility Determination
The solubility of 5-Iodo-2-methylbenzoic acid in various solvents is a key parameter for its use in reactions and for its purification.
Methodology:
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Solvent Selection: A range of solvents (e.g., water, ethanol, ethyl acetate, dichloromethane) are chosen for testing.
-
Procedure: A small, accurately weighed amount of 5-Iodo-2-methylbenzoic acid (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated at a constant temperature. The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the saturated solution is prepared and the concentration of the dissolved solid is determined gravimetrically or by titration.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For carboxylic acids, this is an important parameter in understanding their reactivity and behavior in different pH environments. Potentiometric titration is a common method for its determination.[4]
Methodology:
-
Solution Preparation: A standard solution of 5-Iodo-2-methylbenzoic acid is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) to ensure solubility.[4][5]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectral Data Analysis
Spectroscopic data is indispensable for the structural elucidation and confirmation of 5-Iodo-2-methylbenzoic acid.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For 5-Iodo-2-methylbenzoic acid, the expected signals are:
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A singlet for the methyl (CH₃) protons.
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Signals in the aromatic region for the three protons on the benzene (B151609) ring. The substitution pattern will lead to specific splitting patterns (doublets and a doublet of doublets).
-
A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum indicates the number of different carbon environments in the molecule. For 5-Iodo-2-methylbenzoic acid, eight distinct signals are expected:
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One signal for the methyl carbon.
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Six signals for the aromatic carbons, with their chemical shifts influenced by the iodine and carboxyl substituents.
-
One signal for the carboxylic acid carbon, typically at a higher chemical shift.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Iodo-2-methylbenzoic acid is expected to show characteristic absorption bands:
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A broad O-H stretching vibration for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.[6][7]
-
A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually around 1700-1680 cm⁻¹.[6][8]
-
C-H stretching vibrations for the aromatic and methyl groups.
-
C=C stretching vibrations in the aromatic ring.
-
A C-I stretching vibration at a lower wavenumber.
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 262).[1]
-
Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45) groups.[9] The presence of iodine will also lead to characteristic isotopic patterns and fragmentation pathways.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the characterization of the physical properties of a solid organic compound like 5-Iodo-2-methylbenzoic acid.
Caption: Workflow for Physical Property Determination.
References
- 1. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. seemafinechem.com [seemafinechem.com]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. chem.libretexts.org [chem.libretexts.org]
